N-(benzo[d][1,3]dioxol-5-yl)-7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Overview
Description
The compound is a pyrimidine derivative, which is a class of compounds that includes many biologically active substances. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, and they form the basis for several important drugs and biological molecules .
Molecular Structure Analysis
The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also contains a benzo[d][1,3]dioxol-5-yl group, which is a type of aromatic ether .Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and reactions at the nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the ether and amide groups could affect its solubility and reactivity .Mechanism of Action
Target of Action
The compound’s primary targets appear to be microtubules and their component protein, tubulin . Microtubules are a key target for anticancer agents . They play a crucial role in cell division, and their disruption can lead to cell cycle arrest and apoptosis .
Mode of Action
The compound interacts with its targets by modulating microtubule assembly. This is achieved through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction results in mitotic blockade and cell apoptosis .
Biochemical Pathways
The affected pathway is the microtubule assembly pathway . The compound’s interaction with tubulin disrupts the normal assembly and disassembly of microtubules, which is essential for cell division . The downstream effects include cell cycle arrest, particularly at the S phase, and the induction of apoptosis .
Result of Action
The compound’s action results in cell cycle arrest at the S phase and the induction of apoptosis in cancer cells . This leads to a decrease in the proliferation of cancer cells and potentially to tumor shrinkage .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-7-butyl-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5/c1-4-5-8-24-14(10-13-18(24)22(2)20(27)23(3)19(13)26)17(25)21-12-6-7-15-16(9-12)29-11-28-15/h6-7,9-10H,4-5,8,11H2,1-3H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIVPEUSTUIPHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)NC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401106944 | |
Record name | N-1,3-Benzodioxol-5-yl-7-butyl-2,3,4,7-tetrahydro-1,3-dimethyl-2,4-dioxo-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401106944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1021023-55-1 | |
Record name | N-1,3-Benzodioxol-5-yl-7-butyl-2,3,4,7-tetrahydro-1,3-dimethyl-2,4-dioxo-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1021023-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-1,3-Benzodioxol-5-yl-7-butyl-2,3,4,7-tetrahydro-1,3-dimethyl-2,4-dioxo-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401106944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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